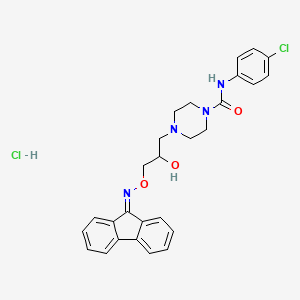![molecular formula C13H9FN4S B2724846 4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine CAS No. 1209771-56-1](/img/structure/B2724846.png)
4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine, also known as AG-014699, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors and has shown promising results in preclinical and clinical studies.
Wissenschaftliche Forschungsanwendungen
Photophysical and Crystallographic Studies
Studies involving compounds similar to 4-[2-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinamine often focus on their photophysical properties and crystal structures. For example, research on integrated pyrazolo[1,5-a]pyrimidine–triphenylamine systems revealed insights into intramolecular charge transfer (ICT) fluorophores, demonstrating how substituents affect molecular and photophysical properties in both solution and solid states. These compounds, characterized by high fluorescence quantum yields and sensitivity to solvent polarity, have implications for the design of materials in science applications, such as fluorescent indicators for water content in organic solvents (Tigreros, Macías, & Portilla, 2021).
Fluorescent Properties for Sensing Applications
Research into the fluorescent properties of pyrimidine derivatives has led to the development of biomarkers and photochemical sensors. The ability of these compounds to emit light in various conditions, including dilutions in organic solvents and different pH levels, underscores their potential as tools for biological and chemical sensing. The synthesis and evaluation of 3-hydroxymethyl imidazo[1,2-a]pyridines and pyrimidines, in particular, have shown enhanced fluorescence intensity, opening avenues for their use in imaging and diagnostic applications (Velázquez-Olvera et al., 2012).
Synthesis and Evaluation of Novel Compounds
The synthesis of novel fluorinated thiazolo[4, 5‐d]pyrimidines has been explored for their anticancer activity, highlighting the therapeutic potential of such compounds. The detailed evaluation of these compounds against human tumor cell lines provides a foundation for further drug development efforts aimed at targeting specific cancers (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).
Anti-inflammatory and Antinociceptive Activities
The design and synthesis of thiazolo[3,2-a]pyrimidine derivatives using 4-fluoroaniline have been investigated for their anti-inflammatory and antinociceptive activities. Compounds exhibiting significant activity in these areas could lead to new treatments for inflammation and pain, highlighting the pharmaceutical applications of this compound-related structures (Alam, Khan, Siddiqui, & Ahsan, 2010).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to interact with their targets and cause changes that result in various biological activities .
Biochemical Pathways
It’s known that similar compounds can affect a variety of pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Eigenschaften
IUPAC Name |
4-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-9-3-1-8(2-4-9)12-17-7-11(19-12)10-5-6-16-13(15)18-10/h1-7H,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPILPBIDWYFJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)C3=NC(=NC=C3)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-((sec-butylimino)methyl)-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2724763.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724765.png)

![3-(3-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2724768.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2724769.png)
![[4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2724771.png)


![3-[(3S)-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl]propanoic acid](/img/no-structure.png)
![2,5-dichloro-N-{2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}benzamide](/img/structure/B2724777.png)

![4-({2-[3-(2,6-Dichlorophenyl)-4-(methoxycarbonyl)-5-isoxazolyl]vinyl}amino)benzenecarboxylic acid](/img/structure/B2724782.png)
